2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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Overview
Description
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves the reaction of 2-aminopyridine with suitable reagents under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: H2O2, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of various pharmaceutical compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of neurodegenerative disorders, the compound acts as a beta-secretase inhibitor, preventing the formation of amyloid-beta peptides that are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylpyrimidine hydrochloride: Another compound with similar structural features and applications in pharmaceutical synthesis.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar heterocyclic structures and potential pharmacological uses.
2-Aminopyrimidin-4(3H)-one: A related compound with applications in antiviral and antitumor research.
Uniqueness
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClN3O |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7;/h1-5H,6,10H2;1H |
InChI Key |
UOXHRQUOYQCEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN.Cl |
Origin of Product |
United States |
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